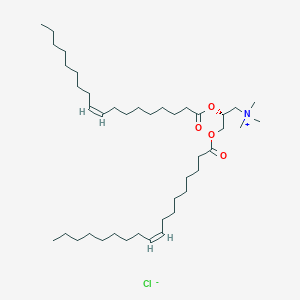
Dotap chloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotap chloride, ®-, also known as 1,2-dioleoyl-3-trimethylammonium-propane chloride, is a cationic lipid commonly used in the field of gene therapy. It is known for its ability to form liposomes that can encapsulate nucleic acids, facilitating their delivery into cells. This compound is particularly valued for its role in liposomal transfection, where it helps in the delivery of DNA, RNA, and other negatively charged molecules into target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dotap chloride is synthesized through the esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Dotap chloride involves large-scale esterification processes. The raw materials, including high-purity oleic acid and 2,3-epoxypropyltrimethylammonium chloride, are reacted in large reactors. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dotap chloride primarily undergoes substitution reactions due to the presence of its quaternary ammonium headgroup. This headgroup can interact with various nucleophiles, leading to the formation of different products .
Common Reagents and Conditions
Common reagents used in reactions involving Dotap chloride include halide salts like sodium chloride and potassium iodide. The reactions are typically carried out in aqueous or organic solvents under mild temperature conditions .
Major Products Formed
The major products formed from reactions involving Dotap chloride include various substituted ammonium compounds. These products are often used in further chemical synthesis or as intermediates in the production of other cationic lipids .
Scientific Research Applications
Dotap chloride has a wide range of applications in scientific research:
Gene Therapy: It is extensively used in the formulation of liposomal transfection agents for the delivery of therapeutic nucleic acids.
Vaccine Development: Dotap chloride-based nanoparticles have been shown to enhance the immune response in vaccine formulations, particularly in the induction of T-cell responses.
Drug Delivery: It is used in the development of lipid nanoparticles for the delivery of various drugs, including mRNA vaccines.
Cancer Research: Dotap chloride has been investigated for its potential in delivering anti-cancer drugs and in inducing anti-tumor immunity.
Mechanism of Action
The mechanism of action of Dotap chloride involves its ability to form cationic liposomes that can encapsulate negatively charged molecules such as DNA and RNA. These liposomes interact with the cell membrane, facilitating the entry of the encapsulated molecules into the cell. The quaternary ammonium headgroup of Dotap chloride plays a crucial role in this process by interacting with the negatively charged cell membrane .
Comparison with Similar Compounds
Similar Compounds
DOTMA (1,2-dioleoyl-3-trimethylammonium methyl sulfate): Similar to Dotap chloride, DOTMA is used in gene transfection but has different solubility and stability properties.
DODAC (dioctadecyldimethylammonium chloride): Another cationic lipid used in gene delivery, DODAC has a different fatty acid composition, affecting its interaction with cell membranes.
Uniqueness
Dotap chloride is unique due to its high efficiency in forming stable liposomes and its ability to induce strong immune responses when used in vaccine formulations. Its specific interaction with nucleic acids and cell membranes makes it a preferred choice in various biomedical applications .
Properties
CAS No. |
328250-28-8 |
|---|---|
Molecular Formula |
C42H80ClNO4 |
Molecular Weight |
698.5 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;/t40-;/m1./s1 |
InChI Key |
KSXTUUUQYQYKCR-HEXDFCBFSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


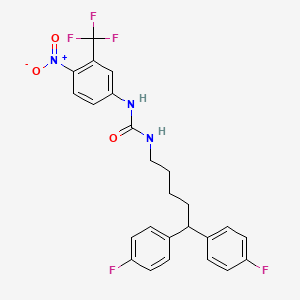
![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)
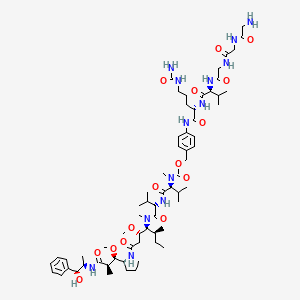
![4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B11933434.png)
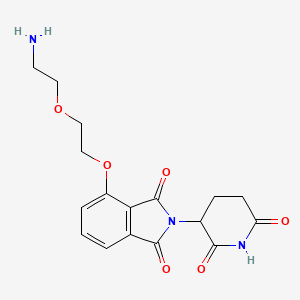
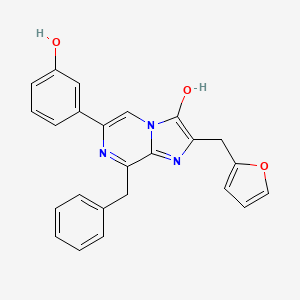
![6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one](/img/structure/B11933452.png)

![(3R)-4-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2R)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B11933465.png)
![5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11933476.png)

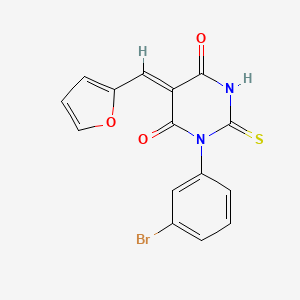
![(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid](/img/structure/B11933511.png)

